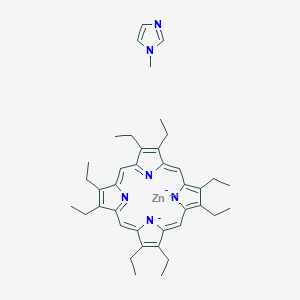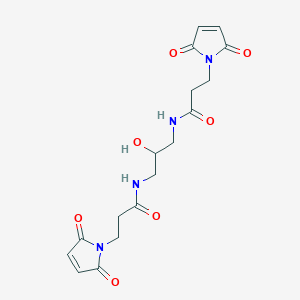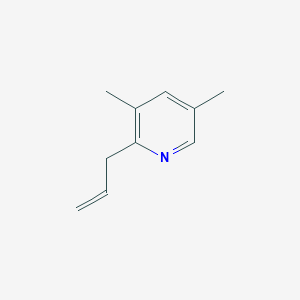![molecular formula C9H12O2 B056089 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] CAS No. 117342-04-8](/img/structure/B56089.png)
2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane], also known as MDSP, is a bicyclic compound that has gained attention in recent years due to its potential use in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for studying various biochemical and physiological processes.
作用機序
2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting VMAT2, 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] reduces the release of these neurotransmitters, leading to a decrease in their activity in the brain.
Biochemical and Physiological Effects:
The inhibition of VMAT2 by 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been shown to have a variety of biochemical and physiological effects. It can reduce the release of dopamine, which is involved in reward and motivation pathways, leading to a decrease in drug-seeking behavior. It can also reduce the release of norepinephrine, which is involved in the stress response, leading to a decrease in anxiety and depression.
実験室実験の利点と制限
One advantage of using 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] in lab experiments is its specificity for VMAT2, which allows for targeted manipulation of neurotransmitter release. However, the racemic mixture of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] can make it difficult to study the effects of each enantiomer separately. Additionally, the potential for off-target effects on other proteins and neurotransmitter systems should be considered.
将来の方向性
Future research on 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] could include investigating its potential as a therapeutic agent for conditions such as addiction, depression, and anxiety. It could also be used to study the role of neurotransmitter release in various physiological processes, such as learning and memory. Further studies on the enantiomers of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] could provide insight into their individual effects and potential therapeutic uses.
合成法
The synthesis of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] involves the condensation of 2-hydroxytetrahydrofuran and cyclopentadiene followed by a Diels-Alder reaction with acrolein. This process yields a racemic mixture of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane], which can be separated into its enantiomers using chiral chromatography.
科学的研究の応用
2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been used in a variety of scientific research applications, including the study of neurotransmitter release, synaptic plasticity, and pain signaling. It has also been investigated as a potential treatment for conditions such as depression and anxiety.
特性
CAS番号 |
117342-04-8 |
|---|---|
製品名 |
2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
2'-methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C9H12O2/c1-6-2-3-7-8(6)9(7)10-4-5-11-9/h7-8H,1-5H2 |
InChIキー |
VKXPWBQDIDSWCA-UHFFFAOYSA-N |
SMILES |
C=C1CCC2C1C23OCCO3 |
正規SMILES |
C=C1CCC2C1C23OCCO3 |
同義語 |
Spiro[bicyclo[3.1.0]hexane-6,2-[1,3]dioxolane], 2-methylene- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



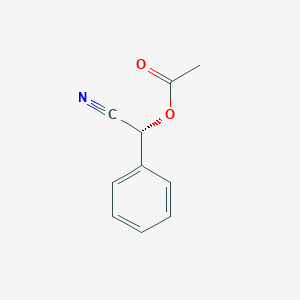
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
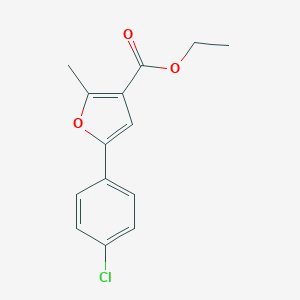
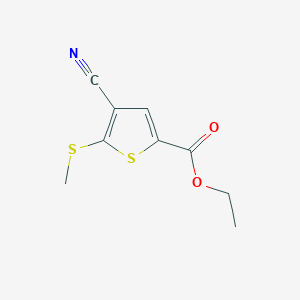
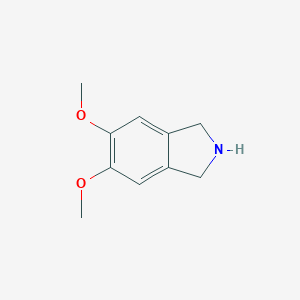

![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
